1-Ethyl-2-ethynylbenzene
Overview
Description
1-Ethyl-2-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features an ethyl group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-ethynylbenzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with ethyl halides in the presence of a strong base. Another method includes the use of Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and ethynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethyl-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ethyl group can influence the compound’s hydrophobicity and overall reactivity. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
Ethylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Styrene: Contains a vinyl group instead of an ethynyl group, leading to different reactivity patterns.
Phenylacetylene: Contains an ethynyl group but lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness: 1-Ethyl-2-ethynylbenzene is unique due to the presence of both ethyl and ethynyl groups on the benzene ring. This combination imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethyl-2-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGKLZJFFAHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348440 | |
Record name | 1-ethyl-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-49-3 | |
Record name | 1-ethyl-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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